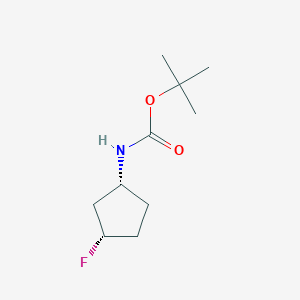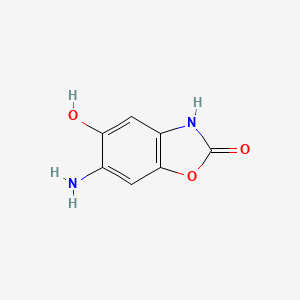
Tert-butyl ((1R,3S)-3-fluorocyclopentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate is a chemical compound with the molecular formula C10H18FNO2. It is used in various scientific research applications due to its unique structure and properties.
Méthodes De Préparation
The synthesis of tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorocyclopentyl derivative under specific conditions. One method involves the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the reaction . Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: In the presence of tert-butyl hydroperoxide, the compound can undergo oxidation reactions.
Substitution: It can participate in substitution reactions, particularly in the presence of palladium catalysts.
Reduction: The compound can also undergo reduction reactions under specific conditions.
Common reagents used in these reactions include tert-butyl hydroperoxide, palladium catalysts, and various solvents such as methylene chloride and chloroform . Major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles .
Applications De Recherche Scientifique
tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate is utilized in a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in biological studies to investigate its effects on different biological pathways.
Industry: The compound is used in industrial processes, particularly in the production of pharmaceuticals and other chemicals.
Mécanisme D'action
The mechanism of action of tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. It may also interact with cellular receptors and proteins, influencing biological processes .
Comparaison Avec Des Composés Similaires
tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: Used in similar chemical reactions and applications.
tert-Butyl-N-methylcarbamate: Another compound with similar properties and uses.
tert-Butyl carbazate: Employed in various chemical and biological studies.
The uniqueness of tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate lies in its specific fluorocyclopentyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H18FNO2 |
|---|---|
Poids moléculaire |
203.25 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |
Clé InChI |
BBJACCZSJXCXSE-JGVFFNPUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)F |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)





![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide](/img/structure/B13082266.png)
![3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13082270.png)





